Roluperidone - 359625-79-9

Roluperidone

Catalog Number: EVT-281903
CAS Number: 359625-79-9
Molecular Formula: C22H23FN2O2
Molecular Weight: 366.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Roluperidone, also known as MIN-101, is a compound classified as a 5-HT2A, sigma2, and α1A-adrenergic receptor antagonist. [, , , , ] It is currently under investigation for its potential therapeutic benefits in treating negative symptoms in individuals diagnosed with schizophrenia. [, , , , , , , , , , ]

Molecular Structure Analysis

The molecular structure of Roluperidone has been elucidated through crystallography studies. These studies have revealed its binding interactions with the sigma2 receptor, providing valuable insights into its molecular mechanism of action. []

Mechanism of Action

Roluperidone primarily exerts its effects by antagonizing 5-HT2A, sigma2, and α1A-adrenergic receptors. [, , , , ] By blocking these receptors, it is hypothesized to modulate neurotransmission in brain regions implicated in the manifestation of negative symptoms in schizophrenia. [, , , , , , ] Research suggests that its impact on avolition, a core negative symptom, may play a central role in its potential therapeutic benefits. []

Applications

The primary application of Roluperidone in scientific research is investigating its potential as a treatment for negative symptoms in schizophrenia. [, , , , , , , , , , ] Several clinical trials have explored its efficacy in improving negative symptoms, with promising results reported in reducing the severity of these symptoms and potentially enhancing everyday functioning in individuals with this disorder. [, , , , , , , , , , ]

Future Directions
  • Optimizing Treatment Strategies: Further investigation into optimal dosing regimens and long-term effects of Roluperidone is warranted. []
  • Investigating Subgroups: Exploring the efficacy of Roluperidone in specific subgroups of individuals with schizophrenia, such as those with predominant negative symptoms or treatment-resistant schizophrenia, could provide valuable insights for personalized treatment approaches. [, ]
  • Exploring Additional Applications: Given its receptor profile, investigating the potential therapeutic effects of Roluperidone in other psychiatric disorders characterized by similar symptom domains, such as major depressive disorder or bipolar disorder, could be a valuable avenue for future research. []

Pimavanserin

Compound Description: Pimavanserin is an atypical antipsychotic drug approved by the U.S. Food and Drug Administration (FDA) for the treatment of hallucinations and delusions associated with Parkinson’s disease psychosis. It acts as a selective inverse agonist and antagonist of the serotonin 5-HT2A receptor [, , ].

Ulotaront (SEP-363856)

Compound Description: Ulotaront is an investigational drug that acts as a trace amine-associated receptor 1 (TAAR1) agonist and a serotonin 5-HT1A receptor agonist [, , ]. It is currently under investigation for the treatment of schizophrenia.

Relevance: Ulotaront represents a novel class of antipsychotics that target non-dopaminergic pathways, unlike roluperidone, which primarily targets serotonergic pathways [, , ]. While both compounds aim to address the limitations of current antipsychotics, they offer distinct mechanisms of action. Ulotaront's focus on TAAR1 and 5-HT1A receptors differentiates it from roluperidone's 5-HT2A and σ2 receptor antagonism.

Xanomeline

Compound Description: Xanomeline is a muscarinic acetylcholine receptor agonist with a higher affinity for M1 and M4 subtypes [, ]. When combined with trospium, a peripherally acting muscarinic antagonist, xanomeline has demonstrated efficacy in treating schizophrenia symptoms [, ].

Relevance: Xanomeline, in combination with trospium, offers a distinct approach to schizophrenia treatment by targeting the cholinergic system, unlike roluperidone, which primarily focuses on serotonergic pathways [, ]. This difference highlights the exploration of diverse pharmacological targets for addressing schizophrenia symptoms.

Lumateperone (ITI-007)

Compound Description: Lumateperone is an atypical antipsychotic medication approved by the FDA for the treatment of schizophrenia. It exhibits antagonist activity at serotonin 5-HT2A receptors and dopamine D2 receptors, along with acting as a postsynaptic serotonin 5-HT1A receptor agonist [].

Bitopertin

Compound Description: Bitopertin is a glycine transporter 1 (GlyT-1) inhibitor investigated for its potential to improve negative symptoms and cognitive deficits in schizophrenia [, ]. Despite promising preclinical data, clinical trials have not consistently demonstrated significant efficacy [].

Relevance: Bitopertin represents a different approach to treating schizophrenia by targeting glutamatergic neurotransmission through GlyT-1 inhibition, unlike roluperidone, which primarily focuses on serotonergic pathways [, ]. The failure of bitopertin in clinical trials highlights the challenges in developing effective treatments for negative symptoms and cognitive impairment in schizophrenia.

Properties

CAS Number

359625-79-9

Product Name

Roluperidone

IUPAC Name

2-[[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidin-4-yl]methyl]-3H-isoindol-1-one

Molecular Formula

C22H23FN2O2

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C22H23FN2O2/c23-19-7-5-17(6-8-19)21(26)15-24-11-9-16(10-12-24)13-25-14-18-3-1-2-4-20(18)22(25)27/h1-8,16H,9-15H2

InChI Key

RNRYULFRLCBRQS-UHFFFAOYSA-N

SMILES

C1CN(CCC1CN2CC3=CC=CC=C3C2=O)CC(=O)C4=CC=C(C=C4)F

Solubility

Soluble in DMSO

Synonyms

MIN-101; MIN 101; MIN101; CYR-101; CYR 101; CYR101; MT-210; MT 210; MT210; Roluperidone

Canonical SMILES

C1CN(CCC1CN2CC3=CC=CC=C3C2=O)CC(=O)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.